Bienvenue dans la boutique en ligne BenchChem!

Bryodulcosigenin

neuroprotection ischemia-reperfusion injury anti-inflammatory

Choose Bryodulcosigenin for its distinct pharmacological profile as the non-glycosylated aglycone core of mogrosides. Unlike sweet glycosides (e.g., Mogroside V) or cytotoxic cucurbitacins (e.g., Cucurbitacin B), BDG modulates TLR4/NF-κB, activates AMPK, and preserves barrier integrity without direct cytotoxicity. Ideal for in vivo neuroprotection, pulmonary fibrosis, and gut-lung axis studies requiring this precise mechanistic fingerprint.

Molecular Formula C30H50O4
Molecular Weight 474.7 g/mol
Cat. No. B8087307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBryodulcosigenin
Molecular FormulaC30H50O4
Molecular Weight474.7 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)C)C)C
InChIInChI=1S/C30H50O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-24,31-32,34H,9,11-17H2,1-8H3
InChIKeyFPMQKXQOBKDVHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bryodulcosigenin: Sourcing the Cucurbitane-Type Triterpene Aglycone for Inflammation and Fibrosis Research


Bryodulcosigenin (BDG, CAS: 4965-97-3, C₃₀H₅₀O₄) is a tetracyclic cucurbitane-type triterpene aglycone [1]. It is a secondary metabolite isolated from plant sources, notably the roots of *Bryonia dioica* and the fruits of *Siraitia grosvenorii* (monk fruit) [1][2]. Its molecular structure is characterized by a specific oxygenated cucurbitane skeleton (TPSA: 77.80 Ų), which differentiates it from glycosylated mogrosides or more highly oxidized cucurbitacins [1]. BDG is recognized as a research tool for investigating anti-inflammatory pathways, oxidative stress mitigation, and tissue-protective mechanisms in various preclinical disease models [2].

Why Bryodulcosigenin Procurement Cannot Be Substituted with Generic Mogrosides or Other Cucurbitane Triterpenes


Selecting Bryodulcosigenin over structurally related alternatives like mogrosides or cucurbitacins is critical for research requiring specific pharmacological profiles. Unlike glycosylated mogrosides, BDG is the aglycone core, which dictates its distinct pharmacokinetic and pharmacodynamic properties [1]. In comparative biosynthesis studies, BDG is formed later and is less oxygenated than cucurbitacin E, a distinction that correlates with a different bioactivity spectrum and potentially reduced cytotoxicity [2]. While Mogroside V and other glycosides from *Siraitia grosvenorii* also possess anti-inflammatory activity, their mechanisms of action and specific target pathways, such as AMPK or TLR4/NF-κB modulation, differ significantly from those documented for BDG [3]. Therefore, substituting BDG with a generic 'cucurbitane triterpene' or a mogroside extract will not reproduce the precise experimental outcomes detailed in the following evidence-based differentiation guide.

Quantitative Differentiation of Bryodulcosigenin: Head-to-Head and Cross-Study Comparative Evidence


Bryodulcosigenin Exhibits Broader Tissue Protection in Cerebral Ischemia/Reperfusion Injury Compared to Single-Pathway Modulators

In a rat model of middle cerebral artery occlusion (MCAO), Bryodulcosigenin (BRY) demonstrated a multi-faceted neuroprotective effect. While compounds like curcumin primarily act on the NF-κB pathway or antioxidant enzyme SOD, BRY's effect is more comprehensive. It significantly suppressed not only cerebral infarct volume and brain edema (p < 0.05), but also a wide array of injury markers (KCC1, S-100β, NSE) [1]. Critically, it simultaneously enhanced the levels of four key endogenous antioxidants: glutathione peroxidase (GPx), glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT), while reducing malonaldehyde (MDA) and 8-OHdG [1]. It also significantly suppressed pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inflammatory mediators (iNOS, COX-2, PGE2) in both serum and brain tissue, and modulated mRNA expression of TLR4 [1]. This simultaneous, broad-spectrum modulation of oxidative stress, inflammation, and barrier integrity markers represents a differentiated efficacy profile not observed with single-target anti-inflammatory agents or antioxidants [1].

neuroprotection ischemia-reperfusion injury anti-inflammatory

Bryodulcosigenin's Bone Protective Efficacy in Osteoporosis Models Is Distinct from Bisphosphonates and SERMs

In ovariectomized (OVX) rats, a standard model of postmenopausal osteoporosis, Bryodulcosigenin administered orally at 30 mg/kg for 8 weeks significantly increased bone mineral density (BMD) across multiple skeletal sites (whole femur, caput femoris, distal femur, and proximal femur) compared to the untreated OVX group (p < 0.001) [1]. While bisphosphonates like alendronate inhibit bone resorption by inducing osteoclast apoptosis and selective estrogen receptor modulators (SERMs) act on estrogen receptors, Bryodulcosigenin appears to operate via a distinct mechanism involving the OPG/RANKL axis and the suppression of inflammatory cytokines [1]. Specifically, BDG significantly improved the level of osteoprotegerin (OPG) and suppressed RANKL, thereby increasing the OPG/RANKL ratio (p < 0.001) [1]. It also enhanced estrogen levels and suppressed FSH and LH [1]. This combination of bone formation promotion, anti-resorptive activity, and endocrine modulation differentiates its profile from standard anti-osteoporotic agents [1].

osteoporosis bone mineral density OVX model

Bryodulcosigenin's Chemoprotective Effect in DMBA-Induced Breast Cancer Is Mechanistically Distinct from Cucurbitacin B

In a 22-week study using female Wistar rats, Bryodulcosigenin (at 20 mg/kg) demonstrated significant chemoprotective activity against DMBA-induced breast cancer. It significantly (p < 0.001) downregulated tumor weight and incidence, and suppressed tumor markers including CA 15-3, AFP, and CEA [1]. While Cucurbitacin B (CuB) is known for potent cytotoxicity (IC50: 15-30 nM in various cancer cell lines) via G2/M cell cycle arrest [2], Bryodulcosigenin's chemoprotective effect appears to operate through a different mechanism: the simultaneous modulation of mitochondrial function, reduction of oxidative stress (TBARS, GPx, SOD, CAT, GSH), and alteration of apoptosis-related mRNA expression (Bcl-2, Bax, caspase-3) [1]. This suggests BDG functions as a chemopreventive agent by reducing the inflammatory and oxidative stress environment that promotes tumorigenesis, rather than acting as a direct cytotoxic agent like CuB [1].

breast cancer chemoprevention apoptosis

Bryodulcosigenin's AMPK-Dependent Anti-Fibrotic Activity in Pulmonary Fibrosis Differs from General Anti-Inflammatory Agents

In a bleomycin-induced pulmonary fibrosis (PF) model in mice, Bryodulcosigenin (10 mg/kg/day, 14 days) significantly ameliorated characteristic structural changes in histopathology, increased collagen deposition, and improved survival [1]. Its anti-fibrotic effect was mechanistically linked to the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of TGF-β1/Smad2/3 signaling, epithelial-mesenchymal transition (EMT), and oxidative stress [1]. The beneficial effects of BDG were abolished by co-treatment with Compound C, a selective AMPK inhibitor, confirming AMPK dependency [1]. This contrasts with Mogroside V, another *Siraitia grosvenorii* constituent, which alleviates ulcerative colitis via modulation of endoplasmic reticulum stress and NF-κB/NLRP3 pathways but has not been reported to have AMPK-dependent anti-fibrotic activity in PF models [2]. This pathway-specific differentiation is critical for experimental design.

pulmonary fibrosis AMPK EMT

Bryodulcosigenin's Dual Protection of Intestinal and Pulmonary Barriers in Colitis Models Differentiates It from Mogroside V

In a chronic DSS-induced colitis mouse model, Bryodulcosigenin (10 mg/kg/day) not only improved colon length and disease activity index but also reversed TNF-α-induced degradation of tight junction proteins (occludin and ZO-1) in intestinal epithelial cells (NCM460) [1]. Crucially, BDG also significantly prevented symptoms of respiratory disorders and repressed alveolar inflammation in these mice, demonstrating a unique protective effect on the gut-lung axis [1]. This contrasts with Mogroside V, which alleviates DSS-induced ulcerative colitis and reduces inflammation via suppression of NF-κB/NLRP3 and modulation of endoplasmic reticulum stress, but has not been shown to provide concurrent pulmonary protection in the same model [2]. The ability of BDG to protect the intestinal barrier integrity and simultaneously mitigate remote lung injury represents a distinct functional advantage.

colitis gut-lung axis barrier function

Bryodulcosigenin's Reduced Oxygenation Compared to Cucurbitacin E Correlates with Distinct Biosynthetic Role and Potential Cytotoxicity Profile

Biosynthetic studies in *Bryonia dioica* seedlings using labeled precursors have shown that cucurbitacin E (a highly oxygenated tetracyclic triterpene) is the first cucurbitacin formed during germination, while the less oxygenated bryodulcosigenin is undetectable at this early stage [1]. This indicates that Bryodulcosigenin is a later-stage, less oxidized derivative in the cucurbitane biosynthetic pathway [1]. While Cucurbitacin E is associated with potent cytotoxicity (IC50 values in the low micromolar to nanomolar range against various cancer cell lines) [2], Bryodulcosigenin's chemoprotective and anti-inflammatory activities are observed at higher doses without inducing direct cytotoxicity [3]. The difference in oxygenation and biosynthetic timing provides a structural and functional basis for selecting Bryodulcosigenin over more cytotoxic cucurbitacins for non-cytotoxic, pathway-focused research.

cucurbitane biosynthesis cytotoxicity structural differentiation

Optimal Application Scenarios for Bryodulcosigenin Based on Differentiated Evidence


Multi-Pathway Neuroinflammation and Ischemia-Reperfusion Studies

Ideal for in vivo models of stroke or cerebral ischemia/reperfusion (CIR) injury where a broad-spectrum neuroprotective agent is required. Bryodulcosigenin's ability to simultaneously modulate TLR4/NF-κB signaling, enhance multiple endogenous antioxidants (GPx, GSH, SOD, CAT), and preserve blood-brain barrier integrity makes it a superior tool for investigating complex neuroinflammatory cascades compared to single-pathway modulators like curcumin or resveratrol [1].

AMPK-Mediated Fibrosis and EMT Research

Select Bryodulcosigenin for studies on pulmonary fibrosis or other fibrotic diseases where AMPK activation and the inhibition of TGF-β1/Smad2/3-mediated epithelial-mesenchymal transition (EMT) are key research interests. Its AMPK-dependent anti-fibrotic activity in bleomycin-induced models distinguishes it from other anti-inflammatory triterpenes like Mogroside V, which operate via different pathways (e.g., ER stress, NF-κB) [2].

Gut-Lung Axis and Barrier Function Integrity Studies

A unique application for Bryodulcosigenin lies in investigating the gut-lung axis. Its demonstrated ability to simultaneously protect intestinal epithelial tight junction proteins (occludin, ZO-1) and attenuate remote alveolar inflammation in colitis models provides a specific tool for studying how intestinal health impacts pulmonary disease, a dual functionality not reported for structurally similar compounds [3].

Chemoprevention and Non-Cytotoxic Cancer Adjuvant Research

Utilize Bryodulcosigenin as a non-cytotoxic chemopreventive agent in long-term carcinogenesis models. Unlike highly cytotoxic cucurbitacins (e.g., Cucurbitacin B, IC50: 15-30 nM), Bryodulcosigenin reduces tumor burden in DMBA-induced breast cancer by suppressing inflammation and oxidative stress without inducing direct cell death, making it suitable for studies on adjuvant therapy and cancer prevention [4].

Quote Request

Request a Quote for Bryodulcosigenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.